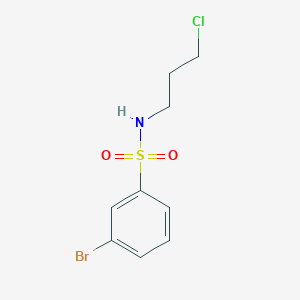

3-Bromo-N-(3-chloropropyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-bromo-N-(3-chloropropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClNO2S/c10-8-3-1-4-9(7-8)15(13,14)12-6-2-5-11/h1,3-4,7,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZZPTJKKBQFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)NCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650320 | |

| Record name | 3-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-46-4 | |

| Record name | 3-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Sulfonamide Formation

- The starting material is often 3-bromobenzenesulfonyl chloride , which is reacted with ammonia or a primary amine to form the corresponding sulfonamide.

- This reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at low to moderate temperatures (0–40 °C) to control reactivity and avoid side reactions.

N-Alkylation with 3-Chloropropyl Halides

- The sulfonamide nitrogen is alkylated using 3-chloropropyl halides (e.g., 1-chloro-3-bromopropane or 3-chloropropyl chloride).

- Alkylation is performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, which facilitate nucleophilic substitution reactions.

- The reaction is typically conducted at elevated temperatures (80–120 °C) for extended periods (e.g., 24–36 hours) to ensure complete conversion.

Example Procedure from Patent Literature

- A representative synthesis involves mixing the sodium salt of the sulfonamide with 1-chloro-3-bromopropane in DMF, heating at 120 °C with stirring for 36 hours.

- After completion, the solvent is removed under vacuum, and the product is isolated by filtration or crystallization.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Sulfonamide formation | 3-bromobenzenesulfonyl chloride + amine | CH2Cl2, chloroform | 0–40 | 1–4 | Use of base to neutralize HCl byproduct |

| N-Alkylation | Sulfonamide sodium salt + 1-chloro-3-bromopropane | DMF | 100–120 | 24–36 | Polar aprotic solvent enhances SN2 |

| Purification | Filtration, crystallization, or chromatography | — | Room temp | — | Removal of solvent and impurities |

Mechanistic Insights

- The N-alkylation proceeds via an SN2 nucleophilic substitution mechanism where the sulfonamide nitrogen attacks the electrophilic carbon of the 3-chloropropyl halide, displacing the halide ion.

- The presence of halogens (Br and Cl) on the aromatic ring and alkyl chain respectively can influence reactivity by electronic effects and steric hindrance, requiring careful control of reaction conditions.

Alternative Synthetic Routes and Variations

- Some literature suggests the use of microwave irradiation to accelerate alkylation reactions, improving yields and reducing reaction times. For example, alkylation of related sulfonamides with 1-bromo-3-chloropropane in acetonitrile under microwave conditions gave yields around 65–67%.

- Catalytic additives such as tetrabutylammonium bromide (TBAB) can be used to enhance reaction rates in alkyl tosylate preparations, which may be adapted for similar sulfonamide alkylations.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting materials | 3-bromobenzenesulfonyl chloride, amine, 3-chloropropyl halide |

| Solvents | Dichloromethane, chloroform, DMF, acetonitrile |

| Temperature range | 0–40 °C (sulfonamide formation), 80–120 °C (alkylation) |

| Reaction time | 1–4 hours (sulfonamide formation), 24–36 hours (alkylation) |

| Yield | Typically 60–70% (varies with method) |

| Purification methods | Filtration, crystallization, flash chromatography |

| Mechanism | Nucleophilic substitution (SN2) |

Research Findings and Considerations

- The presence of halogen substituents (bromo on aromatic ring and chloro on alkyl chain) enhances the compound’s potential biological activity but requires careful synthetic control to avoid side reactions such as elimination or multiple substitutions.

- The use of polar aprotic solvents and controlled heating is critical for achieving high purity and yield.

- The synthetic methods are consistent with general sulfonamide chemistry but require adaptation for the specific halogenated substituents present in this compound.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-N-(3-chloropropyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The sulfonamide group can participate in redox reactions.

Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide or potassium cyanide, typically under mild conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Products include azido or cyano derivatives.

Oxidation: Products include sulfonic acids.

Reduction: Products include amines.

Aplicaciones Científicas De Investigación

3-Bromo-N-(3-chloropropyl)benzenesulfonamide is a chemical compound with the molecular formula C9H11BrClNO2S and a molecular weight of approximately 312.61 g/mol . It features a benzenesulfonamide structure with bromine and chloropropyl substituents. The presence of the sulfonamide functional group enhances its solubility in polar solvents and its ability to interact with biological systems, making it of interest in pharmaceutical research and development.

Potential Applications

This compound has potential applications in various fields. Research indicates that compounds containing sulfonamide groups exhibit diverse biological activities, including antibacterial, antifungal, and antitumor properties. Specifically, this compound may have potential applications in medicinal chemistry due to its structural characteristics that could influence biological interactions. Studies have shown that sulfonamides can inhibit certain enzymes involved in bacterial metabolism, thereby exhibiting antimicrobial effects.

- Pharmaceuticals Due to its biological activity. The compound's structure includes a benzene ring, a sulfonamide group (-SO2NH-), and substituents that enhance its chemical properties and potential applications.

- Interaction Studies Studies focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Research has indicated that sulfonamides can influence enzyme activity by binding to active sites or altering protein conformation. These interactions are critical for elucidating the mechanism of action for potential therapeutic applications.

- Molecular Docking Studies Studies on 3-bromo-N-(3-chlorophenyl)benzenesulfonamide could focus on its interactions with biological macromolecules such as proteins or nucleic acids. Molecular docking studies may reveal how this compound binds to specific targets, providing insights into its mechanism of action and potential therapeutic uses. Interaction studies are crucial for understanding its efficacy and safety profile in biological systems.

Mecanismo De Acción

The mechanism of action of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biochemical pathways in bacteria, contributing to its antibacterial properties .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key structural analogues of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide include benzenesulfonamides with variations in the sulfonamide substituent or halogen placement. Below is a comparative analysis:

Physicochemical and Electronic Properties

- Electronic Effects :

- 3-Chloropropyl Group : Introduces electron-withdrawing Cl and a flexible alkyl chain, increasing lipophilicity and steric bulk. This contrasts with the 3-fluorophenyl analogue, where fluorine’s electronegativity enhances polarity .

- Methoxypropyl Group : Improves aqueous solubility compared to chloropropyl or fluorophenyl groups .

- DFT Studies: For 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide, frontier molecular orbital analysis reveals a low energy gap (4.5 eV), suggesting high reactivity.

Actividad Biológica

3-Bromo-N-(3-chloropropyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this sulfonamide derivative, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C9H11BrClNO2S

- Molecular Weight : 312.61 g/mol

- IUPAC Name : this compound

Sulfonamides, including this compound, often function through inhibition of carbonic anhydrase (CA) enzymes, which play a crucial role in various physiological processes. Recent studies have indicated that modifications in the sulfonamide structure can enhance selectivity and potency against specific CA isoforms, particularly CA IX and CA II, which are implicated in cancer progression and bacterial growth inhibition .

Biological Activity Overview

The biological activities associated with this compound can be categorized as follows:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Research has demonstrated that derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, modifications to the sulfonamide structure can lead to enhanced efficacy against strains like E. coli and S. aureus with minimal inhibitory concentrations (MICs) reported in the range of 6.63 mg/mL .

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation. In vivo studies indicated significant inhibition of carrageenan-induced paw edema in rats, suggesting its utility in inflammatory conditions .

- Anticancer Activity : Some studies have highlighted the ability of benzenesulfonamide derivatives to induce apoptosis in cancer cell lines. For instance, compounds similar to this compound demonstrated cytotoxic effects against MDA-MB-231 breast cancer cells, with notable increases in apoptosis markers .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated various benzenesulfonamides for their antimicrobial properties. The results indicated that certain structural modifications led to compounds with MIC values significantly lower than those of traditional antibiotics .

- Anti-inflammatory Studies : Another investigation focused on the anti-inflammatory properties of sulfonamides, where compounds were assessed for their ability to inhibit edema formation. The results showed that derivatives with specific substituents could reduce inflammation by over 90% at optimal doses .

- Carbonic Anhydrase Inhibition : A detailed mechanistic study revealed that certain derivatives exhibited IC50 values as low as 10.93 nM against CA IX, demonstrating their potential as selective inhibitors for therapeutic applications in cancer treatment .

Data Tables

| Activity Type | Compound | MIC (mg/mL) | IC50 (nM) | Effectiveness (%) |

|---|---|---|---|---|

| Antimicrobial | 4d (similar structure) | 6.72 | - | - |

| Anti-inflammatory | 4a | - | - | 94.69 |

| Carbonic Anhydrase | 4e | - | 10.93 | - |

Q & A

Basic Question: What are the standard synthetic routes for preparing 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves a two-step reaction:

Sulfonylation : React 3-bromobenzenesulfonyl chloride with 3-chloropropylamine in a polar aprotic solvent (e.g., dichloromethane or THF) under inert conditions. A base like triethylamine is added to neutralize HCl byproducts .

Purification : Column chromatography (using EtOAc/hexane gradients) or recrystallization (from ethanol/water mixtures) ensures >95% purity. Monitoring via TLC (Rf ~0.3 in EtOAc/hexane 1:3) is critical to isolate the product .

Purity Optimization:

- Use high-purity starting materials (e.g., >98% 3-chloropropylamine) to minimize side reactions.

- Post-synthesis, employ preparative HPLC with a C18 column (acetonitrile/water mobile phase) for challenging impurities .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

Contradictions often arise from:

- Tautomerism : The sulfonamide group may exhibit resonance effects, altering expected NMR shifts. Use -DEPT and 2D NMR (COSY, HSQC) to confirm assignments .

- Impurity Interference : Trace solvents (e.g., DMF) or byproducts (e.g., unreacted sulfonyl chloride) can skew data. Conduct GC-MS headspace analysis to identify volatile impurities .

Case Example:

In a study, a discrepancy in aromatic proton shifts (δ 7.5–8.0 ppm) was resolved by spiking with authentic 3-bromobenzenesulfonamide, confirming no bromine displacement occurred during synthesis .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- and NMR : Confirm the presence of the chloropropyl chain (δ ~3.5 ppm for CHCl) and sulfonamide protons (δ ~6.8 ppm, broad) .

- HRMS : Validate molecular weight (calc. for CHBrClNOS: 328.93 g/mol) with <2 ppm error .

- FT-IR : Identify sulfonamide S=O stretches (1350–1300 cm) and N-H bends (~3300 cm) .

Advanced Question: How does the chloropropyl side chain influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The chloropropyl group facilitates S2 reactions due to its primary alkyl chloride structure. Key factors:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalysis : KI or tetrabutylammonium iodide can promote halide exchange (Br ↔ Cl) in situ, altering reactivity .

Experimental Design:

- React with sodium azide (NaN) in DMF at 80°C for 12 hours to yield the azide derivative. Monitor via NMR for disappearance of CHCl signals (δ ~3.5 ppm) .

Basic Question: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Keep under inert gas (Ar/N) at –20°C in amber glass vials to prevent:

- Hydrolysis : Moisture degrades the sulfonamide group.

- Light-Induced Decomposition : Bromine substituents are photosensitive .

- Shelf Life : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks .

Advanced Question: How can researchers optimize catalytic cross-coupling reactions involving the bromine substituent of this compound?

Methodological Answer:

The aryl bromide is amenable to Suzuki-Miyaura coupling with boronic acids. Optimization steps:

- Catalyst Screening : Use Pd(PPh) (5 mol%) with KCO in dioxane/water (3:1) at 90°C .

- Byproduct Mitigation : Add molecular sieves to absorb excess water, preventing dehalogenation .

Data Analysis:

Monitor reaction progress via LC-MS. If coupling fails (e.g., due to steric hindrance), switch to Buchwald-Hartwig conditions with XPhos Pd G3 .

Basic Question: What are the common byproducts formed during the synthesis of this compound, and how are they identified?

Methodological Answer:

- Major Byproducts :

- Disubstituted Sulfonamide : From excess 3-chloropropylamine. Detected via HRMS (m/z 415.05 for CHBrClNOS) .

- Hydrolyzed Product : 3-Bromobenzenesulfonic acid (δ 7.8–8.2 ppm in NMR) due to moisture exposure .

- Identification : Use preparative TLC to isolate byproducts, followed by - HMBC NMR to confirm sulfonic acid formation .

Advanced Question: How can computational methods (e.g., DFT) predict the regioselectivity of reactions involving this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to model transition states for bromine substitution. Key findings:

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .

Validation:

Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.